molecular formula C5H9NO2S B15360895 (2S)-thiomorpholine-2-carboxylic acid

(2S)-thiomorpholine-2-carboxylic acid

Cat. No.: B15360895
M. Wt: 147.20 g/mol
InChI Key: ATOPRCUIYMBWLH-BYPYZUCNSA-N
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Description

(2S)-Thiomorpholine-2-carboxylic acid: is a sulfur-containing heterocyclic compound with the molecular formula C5H9NO2S. It is a derivative of thiomorpholine, where a carboxylic acid group is attached to the second carbon of the thiomorpholine ring

Synthetic Routes and Reaction Conditions:

  • Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

(2S)-Thiomorpholine-2-carboxylic acid: undergoes several types of chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

  • Substitution: The sulfur atom in the thiomorpholine ring can undergo substitution reactions with various reagents.

  • Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

  • Major Products: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted thiomorpholines.

Scientific Research Applications

(2S)-Thiomorpholine-2-carboxylic acid: has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used to study biological processes involving sulfur-containing compounds.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S)-thiomorpholine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.

  • Pathways Involved: The specific pathways depend on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

(2S)-Thiomorpholine-2-carboxylic acid: can be compared with other similar compounds, such as:

  • Thiomorpholine-3-carboxylic acid: This compound has a similar structure but with the carboxylic acid group at a different position on the thiomorpholine ring.

  • Other sulfur-containing heterocycles: These compounds may have different functional groups or ring structures, leading to different chemical and biological properties.

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Properties

Molecular Formula

C5H9NO2S

Molecular Weight

147.20 g/mol

IUPAC Name

(2S)-thiomorpholine-2-carboxylic acid

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-3-6-1-2-9-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1

InChI Key

ATOPRCUIYMBWLH-BYPYZUCNSA-N

Isomeric SMILES

C1CS[C@@H](CN1)C(=O)O

Canonical SMILES

C1CSC(CN1)C(=O)O

Origin of Product

United States

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